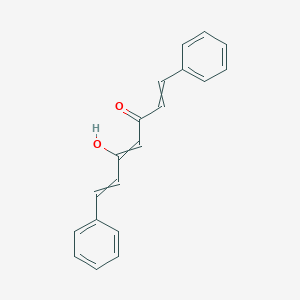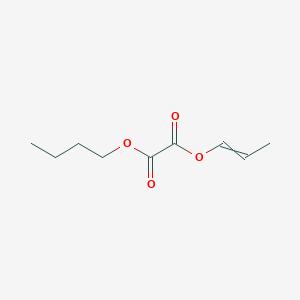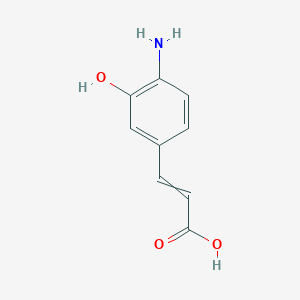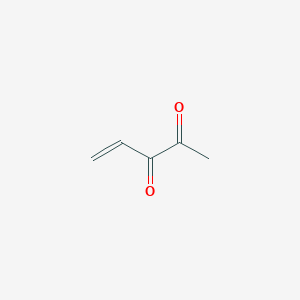![molecular formula C15H15ClOS B14367012 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene CAS No. 90184-20-6](/img/structure/B14367012.png)
1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a propoxy group linked to a phenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 3-(phenylsulfanyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol derivatives.
Scientific Research Applications
1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s biological activity. The chlorine atom and propoxy group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- 1-Chloro-4-[3-(methylsulfanyl)propoxy]benzene
- 1-Chloro-4-[3-(ethylsulfanyl)propoxy]benzene
- 1-Chloro-4-[3-(butylsulfanyl)propoxy]benzene
Comparison: 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties compared to its alkylsulfanyl analogs
Properties
CAS No. |
90184-20-6 |
|---|---|
Molecular Formula |
C15H15ClOS |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
1-chloro-4-(3-phenylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C15H15ClOS/c16-13-7-9-14(10-8-13)17-11-4-12-18-15-5-2-1-3-6-15/h1-3,5-10H,4,11-12H2 |
InChI Key |
DYSOMYHOEYYXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCOC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
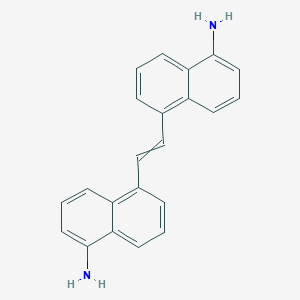

![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)




![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
